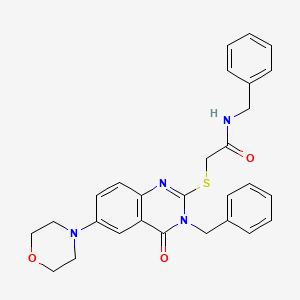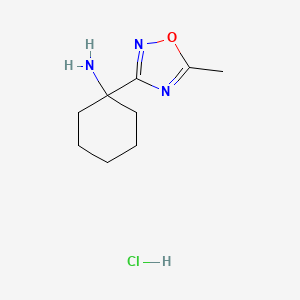![molecular formula C16H19ClF3N3O4 B2866127 Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate CAS No. 337920-38-4](/img/structure/B2866127.png)
Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate” is a complex organic compound . It’s a derivative of diethyl malonate , which is a diethyl ester of malonic acid .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridinyl group, an amino group, and a malonate group . The exact structure can be found in specialized chemical databases .Scientific Research Applications
Novel Synthesis Methods and Derivatives
The compound Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate, though not directly mentioned, is analogous to chemicals studied for their role in synthesizing novel organic compounds. For instance, microwave-mediated synthesis under solvent-free conditions has been utilized to create novel pyrimido[1,2-a]pyrimidines from ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates and diethyl (ethoxymethylene)malonate, showcasing an efficient approach to generating complex molecular structures (Eynde et al., 2001). Similarly, a simplified three-step synthesis for (±)-β-methyleneaspartic acid demonstrates the versatility of diethyl malonate derivatives in synthesizing biologically relevant compounds (Hand & Baker, 2009).
Molecular Structure and Non-covalent Interactions
Research into the crystal structures of derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) has provided insights into supramolecular assembly formation assisted via non-covalent interactions. The studies reveal the presence of strong intramolecular N–H⋯O hydrogen bonding and the effects of chloro and nitro substitution on hydrogen bonding strengths, highlighting the importance of non-covalent interactions in the stability and formation of molecular structures (Shaik, Angira, & Thiruvenkatam, 2019).
Applications in Heterocyclic Chemistry
The reactivity of diethyl N,N-dimethylaminomethylenemalonate with N- and C- nucleophiles has been explored, leading to the formation of diethyl heteroarylaminomethylenemalonates and their cyclization into fused azino- or azolopyrimidinones. This study underlines the compound's utility in synthesizing diverse heterocyclic systems, which are fundamental in developing pharmaceuticals and other functional materials (Kušar, Svete, & Stanovnik, 1996).
Targeted Synthesis for Anticancer Intermediates
Diethyl 2-(2-chloronicotinoyl)malonate, a compound with structural similarities, has been identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. A study demonstrated a fast and effective method to synthesize this compound, emphasizing its significance in the pharmaceutical industry for developing targeted cancer therapies (Xiong et al., 2018).
properties
IUPAC Name |
diethyl 2-[[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF3N3O4/c1-3-26-14(24)11(15(25)27-4-2)9-21-5-6-22-13-12(17)7-10(8-23-13)16(18,19)20/h7-9,21H,3-6H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADYMAJYGSYREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCCNC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

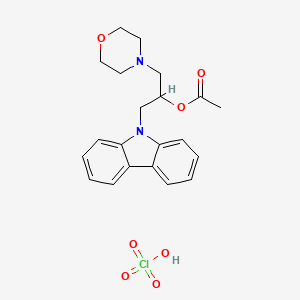
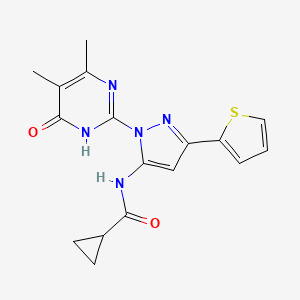
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2866047.png)
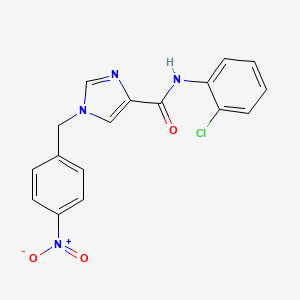
![4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2866051.png)
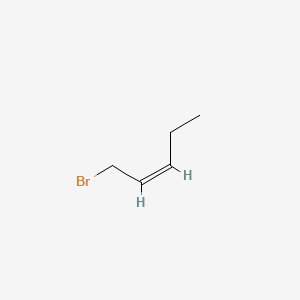
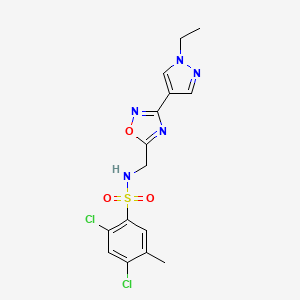
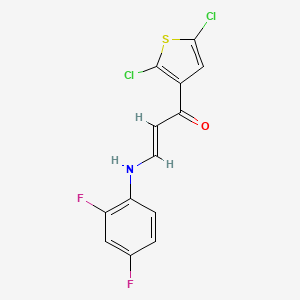
![2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866057.png)
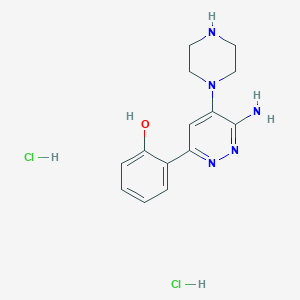
![3-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2866060.png)

